molecular formula C14H17NO3 B1398842 (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 921599-74-8

(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1398842
CAS No.: 921599-74-8
M. Wt: 247.29 g/mol
InChI Key: NKUKIRSAMUEXPP-NSHDSACASA-N
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Description

(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, also known as BMOP, is a chemical compound that has gained interest in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of palladium on activated charcoal and hydrogen in tetrahydrofuran and ethanol for 18 hours . The reaction was filtered through Celite and the filter cake was washed with ethanol. The combined filtrates were concentrated in vacuo, yielding an oily residue that crystallized when placed under high vacuum. The product was obtained as a solid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C14H17NO3 . Further analysis such as NMR, HPLC, LC-MS, UPLC and more can provide more detailed information about its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various synthesis routes . More detailed information about these reactions can be obtained from specific experimental methods cited in the references .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.29 and a molecular formula of C14H17NO3 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Intermediate in Synthesis of Jak3 Inhibitor : It serves as an intermediate in the synthesis of CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. An efficient synthesis method for this compound was proposed, highlighting its importance in pharmaceutical synthesis (Chen Xin-zhi, 2011).
  • Enantioselective Benzylation : This compound has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, producing biologically active compounds with a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).

Structural and Stereochemistry Studies

  • Study of Stereochemical Aspects : Research on the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various compounds has been conducted, providing insights into the stereochemistry of these reactions and subsequent transformations (G. F. Vafina et al., 2003).

Novel Synthetic Methods and Templates

  • Spiropiperidine Templates for SAR Studies : It is used in the diastereoselective synthesis of spiropiperidine templates, which are crucial in the study of β-secretase inhibitors and ligands for various receptor types. This synthesis involves controlling stereochemistry at the quaternary center using an Overman rearrangement (Luis A Martinez-Alsina et al., 2017).
  • Synthesis of Proteinkinase Inhibitor Intermediate : It is used in the asymmetric synthesis of CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a proteinkinase inhibitor. The synthesis suggests potential industrial applications due to its mild conditions and high yields (B. Hao et al., 2011).

Pharmaceutical Research

  • Preparation of NOP Receptor Antagonist : A novel synthesis process that includes using N-benzyl protected 4-oxopiperidinecarboxylate as the starting material for the synthesis of J-113397, a competitive antagonist of the N/OFQ-NOP receptor system, was reported (A. Sulima et al., 2007).

Medicinal Chemistry

  • Dopamine Agonist Synthesis : The compound has been utilized in synthesizing derivatives with potential dopamine agonist activity. This involves alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate (A. Brubaker, M. Colley, 1986).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the GHS pictogram. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUKIRSAMUEXPP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726826
Record name Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921599-74-8
Record name Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude Racemic benzyl 2-methyl-4-oxopiperidine-1-carboxylate was dissolved in MeOH and chromatographed on a 10 cm Chiralpak AD column eluting with 100% MeOH in 2.5 g injections to give the two separated enantiomers. The desired enantiomer eluted first, 95% ee.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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